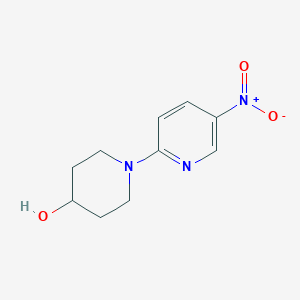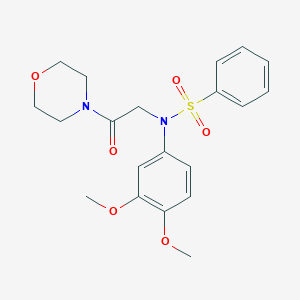
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is a hypoxia-mimetic agent that has been shown to induce hypoxia-like responses in cells and organisms.
科学研究应用
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research due to its ability to mimic hypoxia-like conditions in cells and organisms. It has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to hypoxia. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used to study the role of HIF in various biological processes, including angiogenesis, metabolism, and inflammation.
作用机制
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF in normoxic conditions. Under normal conditions, HIF is rapidly degraded by prolyl hydroxylases in the presence of oxygen. However, in the absence of oxygen, prolyl hydroxylases are inhibited, leading to the stabilization and activation of HIF. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide mimics this hypoxic response by inhibiting prolyl hydroxylases, leading to the activation of HIF.
生化和生理效应
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has also been shown to increase the expression of genes involved in glucose metabolism, leading to increased glucose uptake and utilization. Additionally, N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments is its ability to mimic hypoxia-like conditions without the need for low oxygen levels. This allows for the study of hypoxia-related processes in a controlled environment. However, one limitation of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in scientific research. One potential application is in the study of cancer, as HIF has been shown to play a crucial role in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide may also have potential therapeutic applications in the treatment of ischemic diseases, such as stroke and myocardial infarction. Additionally, further research is needed to understand the potential off-target effects of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide and to develop more specific prolyl hydroxylase inhibitors.
合成方法
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylboronic acid with 2-morpholin-4-yl-2-oxoethyl chloroformate, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylamine with morpholine-2,5-dione, followed by the reaction of the resulting intermediate with chloroacetyl chloride and benzenesulfonyl chloride.
属性
CAS 编号 |
6195-39-7 |
|---|---|
产品名称 |
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
分子式 |
C20H24N2O6S |
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O6S/c1-26-18-9-8-16(14-19(18)27-2)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI 键 |
GQJHLDBGMCUJQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



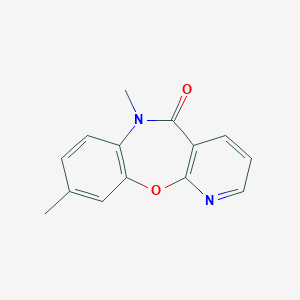
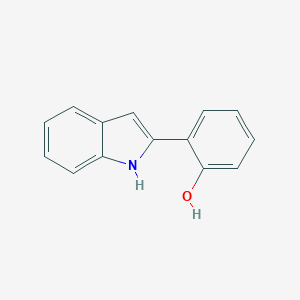
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
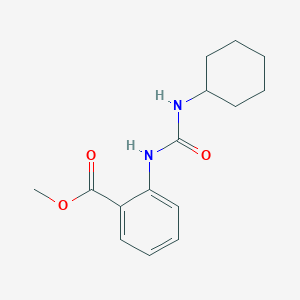
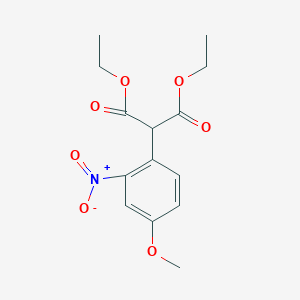
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
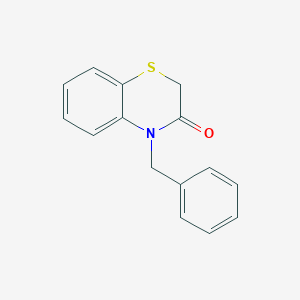
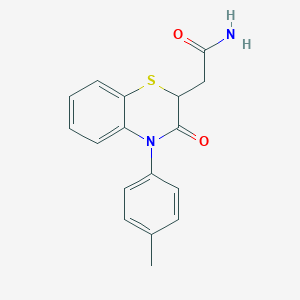
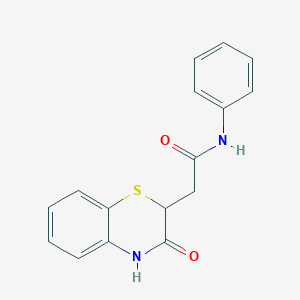
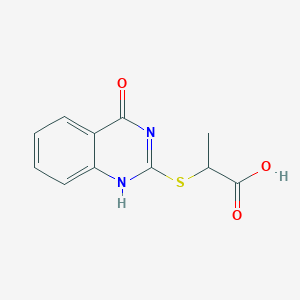
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
